2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The phenylpropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity to its targets, while the pentanamide chain can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(3-phenylpropyl)-1,3-benzoxazol-5-amine: Similar structure but with a benzoxazole ring instead of a thiadiazole ring.
2-methyl-2-pentanamine: Similar aliphatic chain but lacks the thiadiazole and phenylpropyl groups.
Uniqueness
2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C17H23N3OS/c1-3-8-13(2)16(21)18-17-20-19-15(22-17)12-7-11-14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3,(H,18,20,21) |
InChI Key |
QGIRYSJLNFJJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.